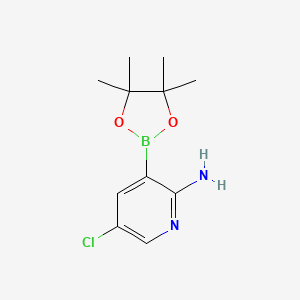
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CBTB) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent for the synthesis of novel molecules. CBTB is widely used in the fields of medicinal chemistry, drug discovery, and materials science, and has been studied for its potential in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research. It is used in medicinal chemistry as a building block for the synthesis of novel molecules, such as drugs and other bioactive compounds. It is also used in drug discovery, as it can be used to identify and characterize new drug targets. Additionally, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in materials science to synthesize polymers and other materials.
Mecanismo De Acción
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that is used as a reagent to synthesize novel molecules. The compound acts as a nucleophile, attacking the electrophilic sites of other molecules and forming covalent bonds. This allows for the formation of novel compounds, such as drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a reagent in the synthesis of novel molecules, and thus has no direct biochemical or physiological effects. However, the molecules that are synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various biochemical and physiological effects. For example, drugs synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various pharmacological effects, such as analgesic, anti-inflammatory, or anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a versatile and useful reagent for the synthesis of novel molecules. It is relatively easy to synthesize and can be used in a wide range of applications. Additionally, the reaction is typically carried out in an inert atmosphere and at a low temperature, making it safe and efficient for lab experiments. However, the reaction is typically slow and may require a long reaction time to complete.
Direcciones Futuras
Given the wide range of applications of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, there are numerous potential future directions for research. These include the development of new synthesis methods for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as using microwave-assisted synthesis; the exploration of new applications for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as in the synthesis of polymers and other materials; and the investigation of the biochemical and physiological effects of molecules synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Additionally, further research could be done to explore the potential of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a drug discovery tool, as well as its potential in other biomedical applications.
Métodos De Síntesis
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized via a two-step reaction of 5-chloro-2-nitrobenzonitrile (CNBN) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD). In the first step, CNBN is reacted with a base, such as sodium hydroxide, to form the corresponding anion. In the second step, TMD is added to the anion to form the desired product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 0°C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with boronic acid to form the final product.", "Starting Materials": [ "5-chloro-2-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base", "hydrogen gas", "boronic acid" ], "Reaction": [ "Step 1: 5-chloro-2-nitrobenzonitrile is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.", "Step 2: The nitro group in 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reduced to an amino group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting amine is then reacted with boronic acid to form the final product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." ] } | |
Número CAS |
1246632-86-9 |
Nombre del producto |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Fórmula molecular |
C13H15BClNO2 |
Peso molecular |
263.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



